(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common method includes the condensation of 2,4-dichlorophenylfuran-2-carbaldehyde with 4-propoxyphenylthiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final thiazolotriazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cell signaling and replication.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and furan rings, along with the thiazolotriazole core, provide a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C24H17Cl2N3O3S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H17Cl2N3O3S/c1-2-11-31-16-6-3-14(4-7-16)22-27-24-29(28-22)23(30)21(33-24)13-17-8-10-20(32-17)18-9-5-15(25)12-19(18)26/h3-10,12-13H,2,11H2,1H3/b21-13- |
InChI Key |
CHKRRLZKWZZAPJ-BKUYFWCQSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
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